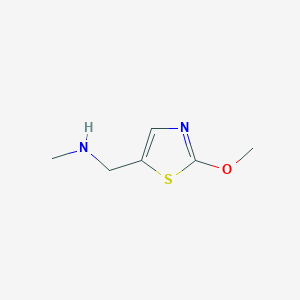
2-Methoxy-N-methyl-5-thiazolemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-methyl-5-thiazolemethanamine is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 2-Methoxy-N-methyl-5-thiazolemethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-thiazolecarboxaldehyde with methylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-Methoxy-N-methyl-5-thiazolemethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce a thiazolidine derivative.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-methyl-5-thiazolemethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal properties. In medicine, it is investigated for its potential use as a drug candidate for various diseases. In industry, it is used in the production of dyes, biocides, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-methyl-5-thiazolemethanamine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-N-methyl-5-thiazolemethanamine can be compared with other similar compounds, such as 2-methoxy-5-methylaniline and 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific thiazole ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
937688-48-7 |
|---|---|
Molekularformel |
C6H10N2OS |
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
1-(2-methoxy-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H10N2OS/c1-7-3-5-4-8-6(9-2)10-5/h4,7H,3H2,1-2H3 |
InChI-Schlüssel |
TYKFJYAWMCXWHS-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN=C(S1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


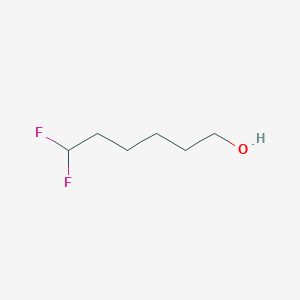
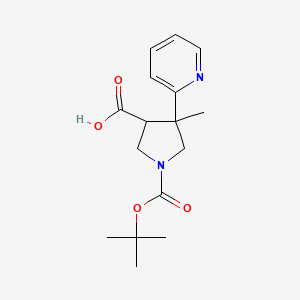
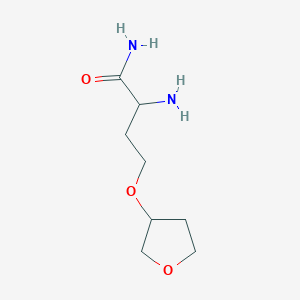
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
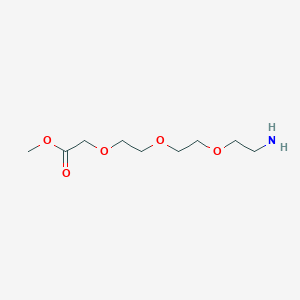


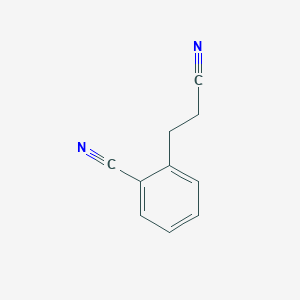
aminehydrochloride](/img/structure/B13522865.png)
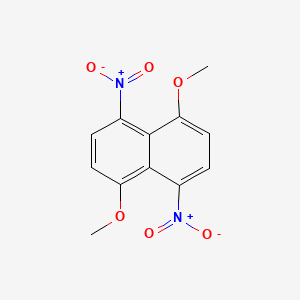
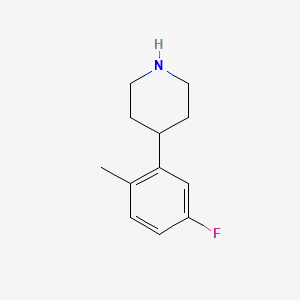
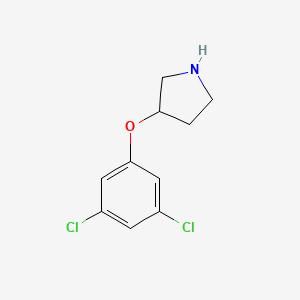
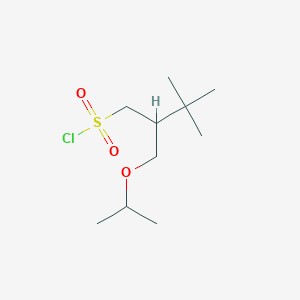
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
